molecular formula C7H5N3O2 B1363797 Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid CAS No. 25940-35-6

Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid

Cat. No.: B1363797
CAS No.: 25940-35-6
M. Wt: 163.13 g/mol
InChI Key: HNYVPKNVKSTVJO-UHFFFAOYSA-N
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Description

Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid is a heterocyclic compound that features a fused ring system consisting of pyrazole and pyrimidine rings.

Biochemical Analysis

Biochemical Properties

Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid plays a crucial role in biochemical reactions, particularly as an inhibitor of specific enzymes. One of the primary enzymes it interacts with is aldose reductase, a key enzyme in the polyol pathway. This compound has been shown to inhibit aldose reductase activity, which can be beneficial in managing complications related to diabetes . Additionally, this compound interacts with various proteins and biomolecules, influencing their activity and stability. The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the enzyme-inhibitor complex and enhance the inhibitory effect.

Cellular Effects

The effects of this compound on cellular processes are diverse and significant. This compound has been found to influence cell signaling pathways, particularly those involving receptor tyrosine kinases such as tropomyosin receptor kinases (Trks). By inhibiting these kinases, this compound can modulate cellular responses to growth factors and other extracellular signals . Furthermore, it affects gene expression by altering the activity of transcription factors and other regulatory proteins. This can lead to changes in cellular metabolism, proliferation, and apoptosis, highlighting its potential as a therapeutic agent in cancer treatment .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with target biomolecules. The compound’s structure allows it to fit into the active sites of enzymes and receptors, forming stable complexes that inhibit their activity. For example, its interaction with aldose reductase involves binding to the enzyme’s active site, preventing the conversion of glucose to sorbitol . Additionally, this compound can inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. This inhibition is achieved through hydrogen bonding and hydrophobic interactions with key residues in the CDK active site .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under controlled conditions, maintaining its inhibitory activity over extended periods . Its degradation products can also have biological activity, which may contribute to the overall effects observed in in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as enzyme inhibition and modulation of cellular signaling pathways. At higher doses, it can induce toxic or adverse effects, including cytotoxicity and disruption of normal cellular functions . These threshold effects highlight the importance of optimizing dosage to achieve the desired therapeutic outcomes while minimizing potential side effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. One of the key pathways includes its role as an inhibitor of aldose reductase in the polyol pathway . Additionally, the compound can affect metabolic flux by altering the activity of enzymes involved in glycolysis and the tricarboxylic acid cycle . These interactions can lead to changes in metabolite levels, influencing overall cellular metabolism and energy production.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the compound’s uptake into cells and its subsequent localization to target sites . The distribution of this compound can also be influenced by its interactions with cellular membranes and other structural components, affecting its accumulation and bioavailability .

Subcellular Localization

This compound exhibits specific subcellular localization, which can impact its activity and function. The compound is often directed to particular cellular compartments, such as the nucleus or mitochondria, where it exerts its effects on target biomolecules . This localization is facilitated by targeting signals and post-translational modifications that guide the compound to specific organelles . Understanding the subcellular distribution of this compound is crucial for elucidating its mechanism of action and optimizing its therapeutic potential.

Chemical Reactions Analysis

Types of Reactions: Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted derivatives of this compound, which can exhibit different biological activities .

Comparison with Similar Compounds

Comparison: Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid is unique due to its fused ring system, which imparts distinct biological activities and chemical properties. Compared to similar compounds, it often exhibits higher potency and selectivity in its biological applications .

Properties

IUPAC Name

pyrazolo[1,5-a]pyrimidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O2/c11-7(12)5-4-9-10-3-1-2-8-6(5)10/h1-4H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNYVPKNVKSTVJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=C(C=N2)C(=O)O)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70365572
Record name Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70365572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25940-35-6
Record name Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70365572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How was the 5-(4-fluorophenyl)-N,N-dimethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide synthesized?

A2: The synthesis of this compound was achieved through a multi-step process. Initially, ethyl 5-amino-1H-pyrazole-4-carboxylate was reacted with 4,4,4-trifluoro-1-(4-fluorophenyl)butane-1,3-dione to form the pyrazolo[1,5-a]pyrimidine ring system. This intermediate was then saponified using sodium hydroxide. Finally, the target compound, 5-(4-fluorophenyl)-N,N-dimethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide, was obtained by reacting the resulting carboxylic acid with dimethylamine. []

Q2: What is the significance of determining the crystal structure of 5-(4-fluorophenyl)-N,N-dimethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide?

A3: Determining the crystal structure of this compound is crucial for understanding its three-dimensional conformation and potential interactions with biological targets. This information can be invaluable for structure-based drug design and optimization, potentially leading to derivatives with enhanced potency and selectivity against specific cancer types. []

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